molecular formula C24H18ClN5O4S B2742048 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 901756-12-5

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2742048
CAS No.: 901756-12-5
M. Wt: 507.95
InChI Key: ADMADDCKWGCYAI-UHFFFAOYSA-N
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Description

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a complex organic compound belonging to the quinazoline derivatives. These compounds are known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazoloquinazoline core, contributes to its diverse range of applications in scientific research and potential therapeutic uses.

Mechanism of Action

Target of Action

epidermidis . These targets play crucial roles in bacterial infections, making them potential targets for antibacterial therapies.

Mode of Action

For instance, some [1,2,4]triazolo[1,5-c]quinazolines have been reported to act as DNA intercalators, inhibiting topoisomerase II (Topo II) and causing substantial changes in DNA structure .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit antitubercular and anti-hiv activities , suggesting that they may affect pathways related to these diseases.

Result of Action

epidermidis . These effects suggest that the compound may have potential applications in treating bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is unique due to its combination of functional groups, which confer a broad spectrum of biological activities. Its triazoloquinazoline core is particularly effective in interacting with multiple molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O4S/c1-33-20-11-17-19(12-21(20)34-2)26-24(35-13-15-5-3-4-6-18(15)25)29-23(17)27-22(28-29)14-7-9-16(10-8-14)30(31)32/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMADDCKWGCYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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